

An In-depth Technical Guide to BM-131246 (Sulotroban)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BM-131246, also known as Sulotroban, is a potent and selective, competitive antagonist of the thromboxane A2 (TXA2) / prostaglandin endoperoxide (PGH2) receptor.[1] By blocking this key receptor, Sulotroban effectively inhibits platelet aggregation and vasoconstriction, two critical processes in thrombosis and other cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies for **BM-131246**, intended to support further research and development efforts in the fields of pharmacology and medicine.

Chemical Structure and Properties

Sulotroban is chemically classified as a phenoxyalkylcarboxylic acid and sulfonamide derivative.[1]

Chemical Identifiers



Property	Value	Source
IUPAC Name	2-[4-[2- (benzenesulfonamido)ethy l]phenoxy]acetic acid	PubChem[2]
Synonyms	BM-131246, BM 13.177, SK&F 95587	ChemicalBook[3], precisionFDA[4]
CAS Number	72131-33-0	PubChem
Molecular Formula	C16H17NO5S	precisionFDA
Molecular Weight	335.37 g/mol	ChemicalBook

| SMILES | C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OCC(=O)O | PubChem |

Physicochemical Properties

Property	Value	Source
Boiling Point	551.7±60.0 °C (Predicted)	ChemicalBook
Density	1.328±0.06 g/cm3 (Predicted)	ChemicalBook
рКа	3.19±0.10 (Predicted)	ChemicalBook

| Form | Solid | ChemicalBook |

Pharmacology Mechanism of Action

Sulotroban exerts its pharmacological effects by acting as a selective and competitive antagonist at the thromboxane A2 (TP) receptor. Thromboxane A2, a potent mediator synthesized from arachidonic acid, plays a crucial role in hemostasis and vascular tone. It binds to TP receptors on platelets and vascular smooth muscle cells, triggering a signaling cascade that leads to platelet activation and aggregation, as well as vasoconstriction. By competitively blocking this receptor, Sulotroban prevents the binding of TXA2 and its precursor, PGH2, thereby inhibiting these downstream effects.



Pharmacodynamics

The primary pharmacodynamic effects of Sulotroban are the inhibition of platelet aggregation and vasoconstriction. It has been shown to be effective against platelet aggregation induced by various agonists that act via the thromboxane pathway, such as arachidonic acid and the TXA2 mimetic U-46619.

Table of Pharmacodynamic Parameters

Parameter	Agonist	Species/Syste m	Value	Source
IC50 (Platelet Aggregation)	TXA2 Receptor	Washed human platelets	0.93 μΜ	
IC50 (Vasoconstriction	U-46619	Rat aorta	1.62 μΜ	

| Kd (Binding Affinity) | TXA2/PGH2 Receptor | Platelets | ~20 nM | |

Pharmacokinetics (ADME)

Studies in humans have provided insights into the pharmacokinetic profile of Sulotroban.

Table of Pharmacokinetic Parameters in Healthy Volunteers (800 mg oral dose)

Parameter	Value	Source
Cmax (Maximum Plasma Concentration)	6.6 - 6.7 mg/L	
Tmax (Time to Maximum Concentration)	1.5 - 1.6 hours	
AUC (Area Under the Curve)	28.5 mg l-1 h	
Elimination Half-life (t1/2)	0.84 - 1.0 hours	

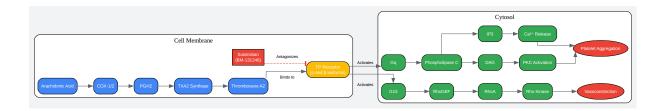


| Renal Clearance (CLR) | 317.0 ml min-1 | |

In patients with renal failure, the AUC of Sulotroban is significantly increased, and renal clearance is decreased, necessitating dose adjustments.

Signaling Pathway

Sulotroban interrupts the thromboxane A2 signaling pathway at the receptor level. The diagram below illustrates the key components of this pathway and the point of intervention by Sulotroban.



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Caption: Thromboxane A2 Signaling Pathway and Sulotroban's Point of Action.

Experimental ProtocolsIn Vitro Platelet Aggregation Assay

This protocol outlines a general method for assessing the inhibitory effect of Sulotroban on platelet aggregation induced by a thromboxane A2 analog.

Objective: To determine the IC50 value of Sulotroban for the inhibition of U-46619-induced human platelet aggregation.



Materials:

- Sulotroban (**BM-131246**)
- U-46619 (Thromboxane A2 mimetic)
- Human whole blood (collected in 3.2% sodium citrate)
- Platelet-rich plasma (PRP)
- Platelet-poor plasma (PPP)
- · Saline solution
- Aggregometer

Methodology:

- Preparation of Platelet-Rich and Platelet-Poor Plasma:
 - Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
 - Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
 - Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
- Platelet Aggregation Measurement:
 - Pre-warm PRP samples to 37°C for 10 minutes.
 - Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
 - Add a specific volume of PRP to a cuvette with a stir bar.
 - Add varying concentrations of Sulotroban (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C.

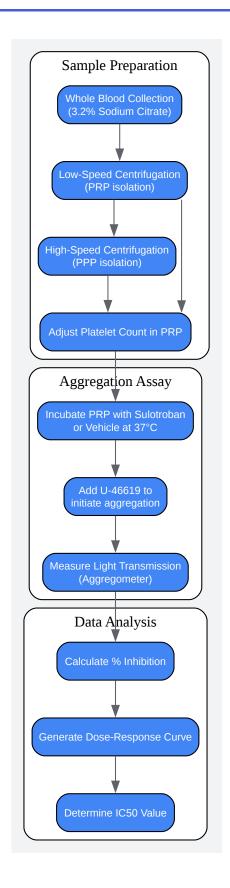






- Initiate platelet aggregation by adding a fixed concentration of U-46619.
- Record the change in light transmission for a set period (e.g., 5-10 minutes).
- Data Analysis:
 - Calculate the percentage of platelet aggregation inhibition for each concentration of Sulotroban compared to the vehicle control.
 - Plot the percentage inhibition against the logarithm of the Sulotroban concentration.
 - Determine the IC50 value from the dose-response curve.





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Caption: Workflow for In Vitro Platelet Aggregation Assay.



Conclusion

BM-131246 (Sulotroban) is a well-characterized thromboxane A2 receptor antagonist with demonstrated efficacy in inhibiting platelet aggregation and vasoconstriction. Its chemical properties, pharmacological profile, and mechanism of action make it a valuable tool for research into thrombosis, cardiovascular diseases, and other conditions where the thromboxane pathway is implicated. The experimental protocols provided in this guide offer a starting point for further investigation into the therapeutic potential of this and similar compounds. This document serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery and development.

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